molecular formula C25H19BrClN3O3 B409881 5-bromo-1-{[5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione CAS No. 337932-35-1

5-bromo-1-{[5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B409881
CAS No.: 337932-35-1
M. Wt: 524.8g/mol
InChI Key: GAZIWZHEJNIRDS-UHFFFAOYSA-N
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Description

5-bromo-1-{[5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione is a novel, complex heterocyclic compound of significant interest in medicinal and synthetic chemistry research. This molecule is a sophisticated hybrid structure featuring a pyrazoline core—a dihydro-pyrazole derivative known for its diverse pharmacological potential—which is linked to an isatin (indole-2,3-dione) moiety, a privileged scaffold in drug discovery . The presence of the 4-methoxyphenyl group on the pyrazoline ring is a common feature in bioactive molecules and can be explored for structure-activity relationship (SAR) studies . The specific arrangement of bromo and chloro substituents on the aromatic rings makes this compound a valuable intermediate for further synthetic elaboration, such as in metal-catalyzed cross-coupling reactions, which are central to modern heterocyclic chemistry for creating chemical libraries for high-throughput screening . Researchers can utilize this compound as a key precursor in the synthesis of more complex polyheterocyclic systems or investigate its potential biological activities, which may include kinase inhibition, antimicrobial, or anti-inflammatory effects, based on the known properties of its constituent parts. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-1-[[3-(2-chlorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrClN3O3/c1-33-17-9-6-15(7-10-17)21-13-23(18-4-2-3-5-20(18)27)30(28-21)14-29-22-11-8-16(26)12-19(22)24(31)25(29)32/h2-12,23H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZIWZHEJNIRDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3Cl)CN4C5=C(C=C(C=C5)Br)C(=O)C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chalcone Precursor Formation

A Claisen-Schmidt condensation between 4-methoxyacetophenone and 2-chlorobenzaldehyde generates the α,β-unsaturated ketone (chalcone):
4-Methoxyacetophenone+2-ChlorobenzaldehydeNaOH/EtOHChalcone\text{4-Methoxyacetophenone} + \text{2-Chlorobenzaldehyde} \xrightarrow{\text{NaOH/EtOH}} \text{Chalcone}
Reaction conditions:

  • Solvent: Ethanol (20 mL/g substrate)

  • Catalyst: 40% NaOH (0.1 eq)

  • Temperature: Reflux (78°C) for 6–8 hours

  • Yield: 72–85%

Pyrazoline Cyclization

The chalcone reacts with hydrazine hydrate under microwave-assisted conditions to form the dihydropyrazole ring:
Chalcone+Hydrazine HydrateMW, 80°C5-(2-Chlorophenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazole\text{Chalcone} + \text{Hydrazine Hydrate} \xrightarrow{\text{MW, 80°C}} \text{5-(2-Chlorophenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazole}
Optimized parameters:

  • Solvent: Ethanol (15 mL/g)

  • Microwave power: 300 W

  • Reaction time: 20–30 minutes

  • Yield: 68–75%

Functionalization of the Isatin Core

The 5-bromoindole-2,3-dione component is prepared through bromination of isatin followed by N-alkylation.

Bromination of Isatin

Isatin undergoes electrophilic substitution at the 5-position using bromine in acetic acid:
Isatin+Br2AcOH, 50°C5-Bromoisatin\text{Isatin} + \text{Br}_2 \xrightarrow{\text{AcOH, 50°C}} \text{5-Bromoisatin}
Key details:

  • Molar ratio: 1:1.05 (isatin:Br₂)

  • Reaction time: 4 hours

  • Yield: 89%

N-Alkylation with Chloromethyl Group

5-Bromoisatin is alkylated using chloromethyl methyl ether (MOMCl) to introduce the reactive chloromethyl substituent:
5-Bromoisatin+MOMClK₂CO₃, DMF1-(Chloromethyl)-5-Bromoindole-2,3-Dione\text{5-Bromoisatin} + \text{MOMCl} \xrightarrow{\text{K₂CO₃, DMF}} \text{1-(Chloromethyl)-5-Bromoindole-2,3-Dione}
Conditions:

  • Base: Anhydrous K₂CO₃ (2 eq)

  • Solvent: DMF (10 mL/g), 25°C, 12 hours

  • Yield: 76%

Coupling of Pyrazole and Isatin Moieties

The final step involves nucleophilic substitution between the pyrazole intermediate and chloromethyl-isatin derivative.

Alkylation Reaction

Pyrazole+1-(Chloromethyl)-5-Bromoindole-2,3-DioneEt₃N, DCMTarget Compound\text{Pyrazole} + \text{1-(Chloromethyl)-5-Bromoindole-2,3-Dione} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound}
Optimized protocol:

  • Solvent: Dichloromethane (15 mL/g)

  • Base: Triethylamine (1.5 eq)

  • Temperature: 0°C → room temperature, 8 hours

  • Yield: 63–70%

Purification and Characterization

  • Recrystallization : Ethanol/water (3:1) yields crystalline product

  • Analytical Data :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J=8.4 Hz, 1H, Ar-H), 7.45–7.12 (m, 8H, Ar-H), 4.35 (dd, J=12.0 Hz, 2H, CH₂), 3.84 (s, 3H, OCH₃)

    • HRMS : m/z 524.8 [M+H]⁺ (calc. 524.8)

Alternative Synthetic Routes

One-Pot Tandem Strategy

A patent describes a tandem cyclization-alkylation approach using:

  • Reagents : Hydrazine hydrate, chalcone, and chloromethyl-isatin in acetonitrile

  • Catalyst : p-Toluenesulfonic acid (0.2 eq)

  • Yield : 58% (over two steps)

Microwave-Assisted Coupling

Reducing reaction time from 8 hours to 45 minutes using microwave irradiation (100°C, 150 W).

Critical Analysis of Methodologies

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time8–12 hours20–45 minutes
Yield63–70%68–72%
Purity (HPLC)95–97%97–99%
Energy ConsumptionHighLow

Microwave synthesis improves efficiency but requires specialized equipment. The conventional route remains preferable for large-scale production due to lower infrastructure costs.

Challenges and Optimization Opportunities

  • Regioselectivity in Pyrazole Formation : Minor regioisomers (<5%) require column chromatography for removal.

  • Solubility Issues : DMF enhances reaction kinetics but complicates waste management. Switching to PEG-400 reduces toxicity.

  • Halogen Stability : Bromine substituents may degrade above 120°C; temperature-controlled steps are critical .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-{[5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or silver nitrate in ethanol can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

5-bromo-1-{[5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including anti-inflammatory or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 5-bromo-1-{[5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Table 1: Key Physical and Spectral Properties of Selected Analogs

Compound Name/Structure Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Spectral Data (IR, NMR)
Target Compound Not explicitly provided ~500–530 5-Br (indole), 2-Cl-Ph (pyrazole), 4-MeO-Ph (pyrazole) Not reported Likely IR: 1600–1700 cm⁻¹ (C=O), 1200–1250 cm⁻¹ (C-O); NMR: δ 6.5–8.0 (Ar-H), δ 3.7–4.2 (OCH3)
1-((3-(4-Bromophenyl)-5-(2-Methoxyphenyl)-4,5-Dihydropyrazol-1-yl)Methyl)Indoline-2,3-Dione C25H20BrN3O3 490.35 4-Br-Ph (pyrazole), 2-MeO-Ph (pyrazole) Not reported IR: 3319 cm⁻¹ (NH), 1593 cm⁻¹ (C=N); NMR: δ 9.51 (triazole-H), δ 6.10–8.01 (Ar-H)
4-(4-Bromo-3-(4-Chlorophenyl)-5-(Tetrahydroindol-2-yl)-1H-Pyrazol-1-yl)Benzenesulfonamide C25H24BrClN4O3S 575.91 4-Br, 4-Cl-Ph (pyrazole), sulfonamide 129–130 IR: 1670 cm⁻¹ (C=O), 1315 cm⁻¹ (SO2); NMR: δ 1.16 (CH3), δ 7.80–8.10 (Ar-H)
5-Bromo-3-(2-(4-(3,5-Dimethoxyphenyl)-1H-1,2,3-Triazol-1-yl)Ethyl)-1H-Indole C21H19BrN4O2 427.07 5-Br (indole), triazole-linked dimethoxyphenyl Not reported IR: 1212 cm⁻¹ (C=S); 1H NMR: δ 7.56–8.01 (Ar-H); FAB-HRMS: m/z 427.0757 [M+H]+

Key Observations:

Chlorine at the 2-position of the phenyl ring (target) may enhance lipophilicity compared to 4-chloro analogs .

Thermal Stability: Sulfonamide-containing analogs (e.g., ) exhibit higher melting points (~130–160°C) due to strong intermolecular hydrogen bonding, whereas non-sulfonamide derivatives (e.g., ) lack such data, suggesting variability in crystallinity.

Functional and Pharmacological Comparisons

Key Insights:

  • Antimicrobial Potential: Chloro/bromo-thiazole derivatives (e.g., ) show moderate antimicrobial activity, suggesting the target compound’s 2-chlorophenyl group could enhance similar properties.
  • Antioxidant Pathways : The indole-triazole hybrid in demonstrates radical-scavenging capacity, implying that the target’s bromoindole core may contribute to redox-modulating effects.
  • Material Science : Isostructural chloro/bromo derivatives (e.g., ) are studied for intermolecular interactions in crystal packing, relevant to designing organic semiconductors or sensors.

Biological Activity

The compound 5-bromo-1-{[5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure suggests various biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by relevant case studies and research findings.

  • Molecular Formula: C25H19BrClN3O3
  • Molecular Weight: 524.79 g/mol
  • CAS Number: [71892007]

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of the bromine and chlorine substituents may enhance its electrophilic properties, allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to modulation of enzymatic activities or disruption of cellular processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives related to this compound. For instance, compounds containing similar pyrazole and indole structures have shown significant efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

Compound StructureActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
Pyrazole Derivative AEffective (MIC = 32 µg/mL)Moderate (MIC = 64 µg/mL)
Indole Derivative BHighly Effective (MIC = 16 µg/mL)Effective (MIC = 32 µg/mL)
Target CompoundPending EvaluationPending Evaluation

Anticancer Activity

The anticancer properties of compounds similar to This compound have been investigated in various cell lines. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Case Study: Induction of Apoptosis

A study conducted on human breast cancer cell lines demonstrated that a related compound significantly increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic markers. This shift led to enhanced cell death rates compared to untreated controls.

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in predicting the biological efficacy of such complex molecules. For example:

  • Study on Pyrazole Derivatives: A series of pyrazole derivatives were synthesized and evaluated for their antibacterial properties. The study found that modifications at the phenyl rings significantly influenced the activity against various bacterial strains .
  • Quantum Chemical Studies: Quantum chemical calculations have been employed to predict the reactivity and binding affinities of these compounds with biological targets. These studies suggest that electronic properties are crucial for their biological activities .

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